molecular formula C8H12N2O B13110698 5-Ethyl-2-methoxy-3-methylpyrazine CAS No. 93034-73-2

5-Ethyl-2-methoxy-3-methylpyrazine

Cat. No.: B13110698
CAS No.: 93034-73-2
M. Wt: 152.19 g/mol
InChI Key: KTGLSFZUDOBUIA-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxy-3-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound is known for its distinct aroma, often described as nutty or roasted, making it a valuable ingredient in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methoxy-3-methylpyrazine typically involves the condensation of appropriate aldehydes or ketones with ammonia or amines. One common method is the reaction of 2-methylpyrazine with ethyl iodide in the presence of a base, followed by methylation using dimethyl sulfate . The reaction conditions usually require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methoxy-3-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine N-oxides, while reduction produces dihydropyrazines .

Scientific Research Applications

5-Ethyl-2-methoxy-3-methylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethyl-2-methoxy-3-methylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of ethyl, methoxy, and methyl groups, which contribute to its unique aroma profile and chemical properties. This makes it particularly valuable in applications where a distinct nutty and roasted flavor is desired .

Properties

CAS No.

93034-73-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-ethyl-2-methoxy-3-methylpyrazine

InChI

InChI=1S/C8H12N2O/c1-4-7-5-9-8(11-3)6(2)10-7/h5H,4H2,1-3H3

InChI Key

KTGLSFZUDOBUIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)C)OC

Origin of Product

United States

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